molecular formula C9H15N5O2S2 B2768048 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886939-23-7

2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2768048
CAS No.: 886939-23-7
M. Wt: 289.37
InChI Key: ZMSYGKVIAXZYIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases. The substance identifiers displayed are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” are not available, related compounds have been studied for their reactivity. For instance, pyrazolone-thiadiazole hybrid molecules have been synthesized and studied for their potential as pharmacological agents .


Physical And Chemical Properties Analysis

Amides, which this compound is a type of, are generally solids at room temperature and have high boiling points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Mechanism of Action

The exact mechanism of action of 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a potentially useful tool for studying the mechanisms of inflammation and cancer progression. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. For example, further studies could be conducted to elucidate the exact mechanisms of action of this compound. Additionally, more research could be conducted to explore its potential applications in the treatment of various diseases such as cancer and inflammation. Finally, more studies could be conducted to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with tert-butyl carbamate and chloroacetic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then purified using column chromatography to obtain the final product in high yield and purity.

Scientific Research Applications

2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for certain diseases.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2S2/c1-9(2,3)12-6(16)11-7-13-14-8(18-7)17-4-5(10)15/h4H2,1-3H3,(H2,10,15)(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSYGKVIAXZYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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